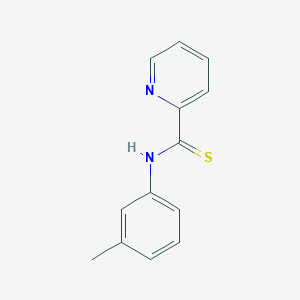![molecular formula C20H19N3O2 B5778557 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione, also known as PI-3K inhibitor, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
作用机制
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the activity of the PI3K enzyme, which is responsible for the phosphorylation of phosphatidylinositol lipids in the cell membrane. This phosphorylation event activates downstream signaling pathways, including Akt and mTOR, which promote cell survival and proliferation. By inhibiting PI3K, 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor effectively blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In preclinical studies, 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to be effective against a range of cancer types, including breast, lung, and prostate cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor in lab experiments is its specificity for the PI3K enzyme, which allows for the targeted inhibition of downstream signaling pathways. However, one of the limitations of using 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor is its potential toxicity, which can limit its use in vivo. Additionally, the synthesis of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor can be challenging and requires expertise in organic chemistry.
未来方向
There are several future directions for the study of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor. One area of research is the development of more potent and selective inhibitors that can be used in vivo. Another area of research is the identification of biomarkers that can predict response to 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor treatment, which can help to identify patients who are most likely to benefit from this therapy. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor, which can help to inform the development of combination therapies that can overcome this resistance. Finally, the use of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
合成方法
The synthesis of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor involves a series of chemical reactions that require expertise in organic chemistry. It is typically synthesized through the condensation of 2-acetylfuran and 2-pyridylhydrazine, followed by the reaction with 1,3-indandione. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in the regulation of cell growth and survival, and its dysregulation has been implicated in the development and progression of various types of cancer. 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to induce apoptosis and inhibit tumor growth in preclinical studies, making it a promising candidate for further development as an anticancer agent.
属性
IUPAC Name |
2-[1-(4-pyridin-2-ylpiperazin-1-yl)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14(18-19(24)15-6-2-3-7-16(15)20(18)25)22-10-12-23(13-11-22)17-8-4-5-9-21-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORLWUYVUNESLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

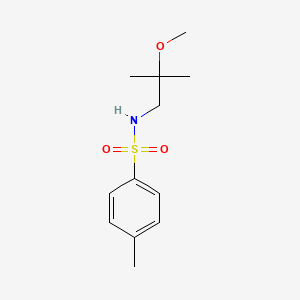
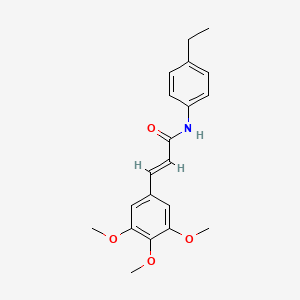

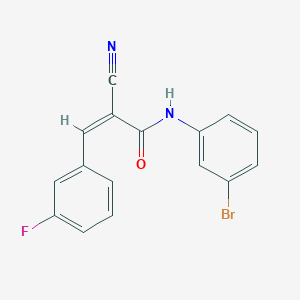
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
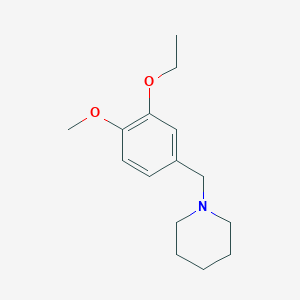
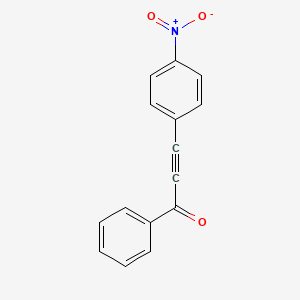
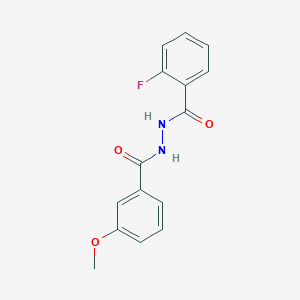
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
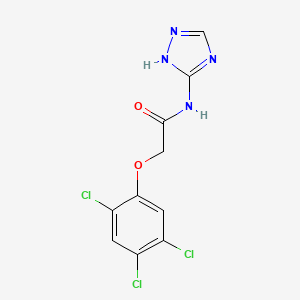
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)
